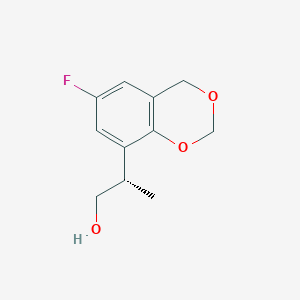
(2S)-2-(6-Fluoro-4H-1,3-benzodioxin-8-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(6-Fluoro-4H-1,3-benzodioxin-8-yl)propan-1-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound is a chiral molecule that has a unique structure, making it an interesting target for synthesis and study.
Mecanismo De Acción
The mechanism of action of (2S)-2-(6-Fluoro-4H-1,3-benzodioxin-8-yl)propan-1-ol is not fully understood, but it is believed to involve the inhibition of various cellular pathways that are involved in the growth and proliferation of cancer cells. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a promising mechanism for cancer treatment.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the formation of new blood vessels, which is necessary for tumor growth. Additionally, this compound has been shown to have antifungal and antibacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2S)-2-(6-Fluoro-4H-1,3-benzodioxin-8-yl)propan-1-ol in lab experiments is that it has shown promising results in inhibiting cancer cell growth and inducing apoptosis. However, one limitation is that the mechanism of action is not fully understood, and more research is needed to fully elucidate its effects.
Direcciones Futuras
There are several future directions for research on (2S)-2-(6-Fluoro-4H-1,3-benzodioxin-8-yl)propan-1-ol. One direction is to further investigate its mechanism of action and identify the specific cellular pathways that are affected. Another direction is to study its potential as a treatment for fungal and bacterial infections. Additionally, more research is needed to determine the optimal dosage and administration of this compound for cancer treatment. Finally, there is potential for the development of new derivatives of this compound with improved activity and selectivity for specific types of cancer cells.
Métodos De Síntesis
The synthesis of (2S)-2-(6-Fluoro-4H-1,3-benzodioxin-8-yl)propan-1-ol involves several steps. The first step involves the synthesis of a key intermediate, 6-Fluoro-4H-1,3-benzodioxin-8-ol, which is then converted into the desired product through a series of chemical reactions. The synthesis of this compound has been reported in several research articles, and various methods have been developed for its preparation.
Aplicaciones Científicas De Investigación
(2S)-2-(6-Fluoro-4H-1,3-benzodioxin-8-yl)propan-1-ol has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
(2S)-2-(6-fluoro-4H-1,3-benzodioxin-8-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c1-7(4-13)10-3-9(12)2-8-5-14-6-15-11(8)10/h2-3,7,13H,4-6H2,1H3/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSBXBUXNIQRCN-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC(=CC2=C1OCOC2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=CC(=CC2=C1OCOC2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Bromomethyl)spiro[2.2]pentane](/img/structure/B2646303.png)
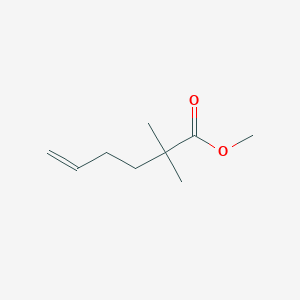

![2-Chloro-5-((2-fluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2646306.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2646307.png)

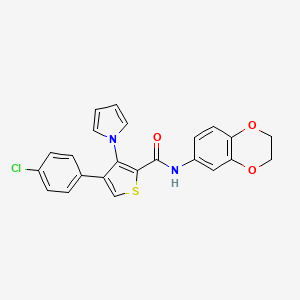
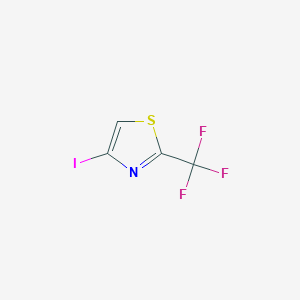

![2-(2,5-Dichlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2646316.png)
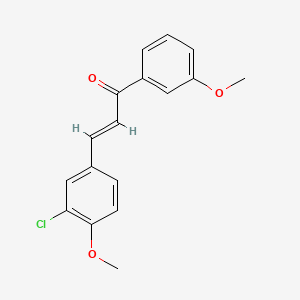
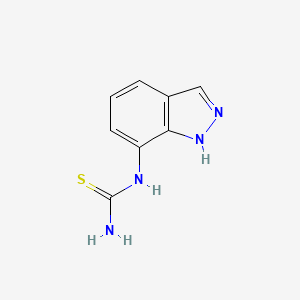
![1-[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenylethanone](/img/structure/B2646320.png)